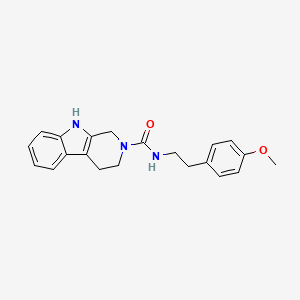![molecular formula C16H14ClN3O B10988100 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10988100.png)
4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-[2-(ピリジン-2-イル)エチル]-1H-インドール-2-カルボキサミドは、インドール誘導体のクラスに属する合成化合物です。インドール誘導体は、その多様な生物活性で知られており、その潜在的な治療用途について広く研究されています。
2. 製法
4-クロロ-N-[2-(ピリジン-2-イル)エチル]-1H-インドール-2-カルボキサミドの合成は、通常、複数ステップのプロセスを伴います。一般的な方法には、次の手順が含まれます。
インドール核の形成: インドール核は、フェニルヒドラジンがアルデヒドまたはケトンと酸性条件下で反応するフィッシャーインドール合成によって合成できます。
ピリジン-2-イル基の導入: ピリジン-2-イル基は、適切なピリジン誘導体がインドール核と反応する求核置換反応によって導入できます。
塩素化: インドール核の塩素化は、塩化チオニルまたは五塩化リンなどの試薬を使用して達成できます。
アミド化: 最後のステップは、塩素化インドールが適切な条件下でアミン誘導体と反応するアミド化反応によるカルボキサミド基の形成を伴います.
工業生産方法には、収量と純度を高めるためのこれらの手順の最適化、および大規模合成のための連続フローリアクターの使用が含まれる場合があります。
3. 化学反応解析
4-クロロ-N-[2-(ピリジン-2-イル)エチル]-1H-インドール-2-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化でき、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実行でき、還元誘導体の形成につながります。
置換: この化合物は、求核置換反応を起こすことができ、塩素原子がアミンやチオールなどの他の求核剤によって置換されます。
カップリング反応: この化合物は、鈴木-宮浦カップリングなどのカップリング反応に参加し、他の芳香族化合物と炭素-炭素結合を形成できます.
4. 科学研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして機能し、さまざまな有機合成反応で使用できます。
生物学: 抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性について調査されています。
医学: この化合物は、特に特定の生物学的経路を標的にする新薬の開発における潜在的な治療用途について検討されています。
準備方法
The synthesis of 4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Chlorination: The chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用機序
4-クロロ-N-[2-(ピリジン-2-イル)エチル]-1H-インドール-2-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、さまざまな受容体や酵素に結合し、その活性を調節して、望ましい生物学的効果をもたらす可能性があります。 たとえば、がん細胞の増殖に関与する特定の酵素を阻害したり、微生物感染に関与する受容体と相互作用したりする可能性があります .
6. 類似の化合物との比較
4-クロロ-N-[2-(ピリジン-2-イル)エチル]-1H-インドール-2-カルボキサミドは、次のような他の類似の化合物と比較できます。
4-クロロ-N-(1-(ピリジン-2-イル)エチル)アニリン: この化合物は、同様の構造を持っていますが、インドール核がありません。これは、異なる生物活性と用途につながる可能性があります.
N-(ピリジン-2-イル)アミド: これらの化合物は、ピリジン-2-イル基を共有していますが、そのコア構造が異なります。これは、化学反応性と生物学的特性の変動につながります.
2-(ピリジン-2-イル)ピリミジン誘導体: これらの化合物は、インドール核ではなくピリミジン核を持っています。これは、異なる作用機序と治療の可能性につながる可能性があります.
類似化合物との比較
4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline: This compound has a similar structure but lacks the indole core, which may result in different biological activities and applications.
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in their core structure, leading to variations in their chemical reactivity and biological properties.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core instead of an indole core, which may result in different mechanisms of action and therapeutic potential.
特性
分子式 |
C16H14ClN3O |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
4-chloro-N-(2-pyridin-2-ylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-13-5-3-6-14-12(13)10-15(20-14)16(21)19-9-7-11-4-1-2-8-18-11/h1-6,8,10,20H,7,9H2,(H,19,21) |
InChIキー |
JAOOZYJFRVUJBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-fluorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10988040.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10988046.png)
![Methyl 3-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B10988050.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10988060.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10988066.png)

![N-(4-Phenoxyphenyl)-N'-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea](/img/structure/B10988074.png)
![N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10988078.png)
![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10988079.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10988082.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone](/img/structure/B10988084.png)
![Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10988085.png)
